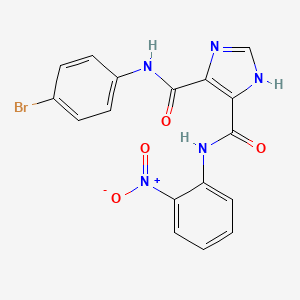
4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of bromophenyl and nitrophenyl groups attached to the imidazole ring, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide typically involves multi-step organic reactions One common method involves the condensation of 4-bromobenzaldehyde with 2-nitroaniline to form an intermediate Schiff base, which is then cyclized with glyoxal to yield the imidazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-N-(4-bromophenyl)-5-N-(2-chlorophenyl)-1H-imidazole-4,5-dicarboxamide
- 4-N-(4-bromophenyl)-5-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide
- 4-N-(4-bromophenyl)-5-N-(2-fluorophenyl)-1H-imidazole-4,5-dicarboxamide
Uniqueness
4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide is unique due to the presence of both bromophenyl and nitrophenyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research in medicinal chemistry.
Propriétés
IUPAC Name |
4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O4/c18-10-5-7-11(8-6-10)21-16(24)14-15(20-9-19-14)17(25)22-12-3-1-2-4-13(12)23(26)27/h1-9H,(H,19,20)(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIHXYFEIDXDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5399710.png)
![(3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)-2,3-dihydrofuran-2-one](/img/structure/B5399719.png)
![N~1~-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5399727.png)
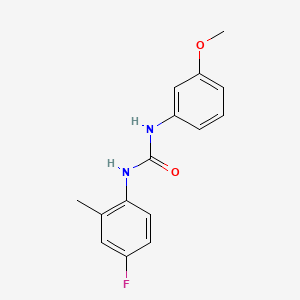
![2-ethoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5399744.png)
![1-[(Z)-1-(3-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea](/img/structure/B5399752.png)
![(E)-3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5399760.png)
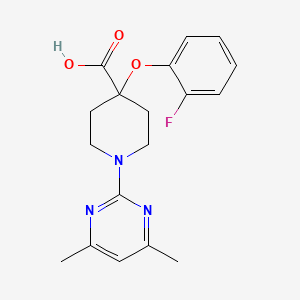
![methyl 2-[(5E)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5399768.png)
![4-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5399775.png)
![3-ethyl-2-[3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propen-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B5399780.png)
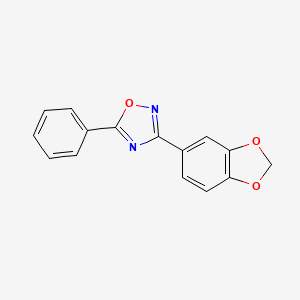
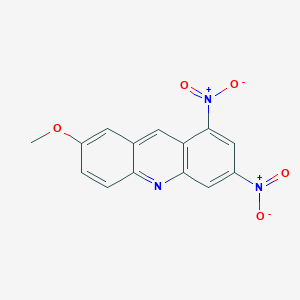
![4-methoxy-3-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5399800.png)
